molecular formula C20H30O4 B1236816 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)- CAS No. 97987-90-1

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-

Cat. No. B1236816
CAS RN: 97987-90-1
M. Wt: 334.4 g/mol
InChI Key: TYEYBRGUMMKRGI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)- is a natural product found in Ardisia japonica with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Bicyclic Compounds : Yates and Langford (1981) demonstrated the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and octan-2-ones using cyclohexadiene derivatives, highlighting the chemical's role in forming complex bicyclic structures (Yates & Langford, 1981).

  • Tautomeric Forms and Hydrogen Bonding : Research by Odabaşoǧlu et al. (2003) on cyclohexadiene derivatives showed these compounds adopt keto-amine tautomeric forms with strong intramolecular hydrogen bonding, indicating their potential in studying molecular interactions and structures (Odabaşoǧlu et al., 2003).

  • Enantioselective Syntheses : Engler et al. (1999) utilized 2-methoxy-1,4-benzoquinones, closely related to the specified compound, in asymmetric reactions with styrenyl systems, leading to enantioselective syntheses of complex bicyclic diones, highlighting the compound's utility in stereoselective organic synthesis (Engler et al., 1999).

  • Oxidation Reactions : Kajigaeshi et al. (1991) reported the oxidation of benzenediols using benzyltrimethylammonium tribromide to yield cyclohexadiene diones, indicating the compound's applicability in oxidation reactions (Kajigaeshi et al., 1991).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Li et al. (1995) explored the crystal structure and stereochemistry of bromo- and methoxy-substituted cyclohexadienones, demonstrating the compound's role in crystallographic studies to understand molecular configurations (Li et al., 1995).

  • Reactivity in Aqueous Solutions : Arumugam and Popik (2010) investigated the dual reactivity of hydroxy- and methoxy-substituted o-quinone methides, derived from compounds similar to the specified chemical, to understand hydration versus tautomerization in aqueous solutions (Arumugam & Popik, 2010).

  • Metabolic Studies : Tuor et al. (1993) identified and characterized substituted cyclohexenones as metabolites in ligninolytic cultures, indicating the compound's relevance in metabolic and enzymatic studies (Tuor et al., 1993).

properties

CAS RN

97987-90-1

Product Name

2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-hydroxy-3-[(E)-9-methoxytridec-10-en-6-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H30O4/c1-4-6-8-9-15(11-12-16(24-3)10-7-5-2)19-17(21)13-14-18(22)20(19)23/h7,10,13-16,23H,4-6,8-9,11-12H2,1-3H3/b10-7+

InChI Key

TYEYBRGUMMKRGI-JXMROGBWSA-N

Isomeric SMILES

CCCCCC(CCC(/C=C/CC)OC)C1=C(C(=O)C=CC1=O)O

SMILES

CCCCCC(CCC(C=CCC)OC)C1=C(C(=O)C=CC1=O)O

Canonical SMILES

CCCCCC(CCC(C=CCC)OC)C1=C(C(=O)C=CC1=O)O

synonyms

5-hydroxy-2-methoxy-6-((Z)-8'-tridecenyl)-1,4-benzoquinone
ardisianone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-
Reactant of Route 3
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-
Reactant of Route 4
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-
Reactant of Route 5
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-
Reactant of Route 6
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-5-methoxy-3-(8-tridecenyl)-, (Z)-

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